Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid
Brand Name: Vulcanchem
CAS No.: 608528-91-2
VCID: VC3302003
InChI: InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol

Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid

CAS No.: 608528-91-2

Cat. No.: VC3302003

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid - 608528-91-2

Specification

CAS No. 608528-91-2
Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid
Standard InChI InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
Standard InChI Key JMEFJZPUOYOJOM-KRWDZBQOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O

Introduction

Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is a synthetic compound that belongs to the class of amino acids modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by the presence of a biphenyl moiety attached to the amino acid backbone, which enhances its chemical complexity and potential for biological applications.

Structural Features

The chemical structure of Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid includes:

  • Amino Acid Backbone: The compound contains a chiral center at the alpha carbon, denoted by the (S)-configuration, indicating its stereochemistry.

  • Biphenyl Group: A biphenyl substituent is attached at the beta position, contributing to its aromatic and hydrophobic properties.

  • Boc Protecting Group: The tert-butoxycarbonyl group protects the amino functionality, making it suitable for peptide synthesis and other organic reactions.

Synthesis

The synthesis of Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid typically involves:

  • Starting Materials: A precursor amino acid with a protected amino group and a biphenyl derivative.

  • Coupling Reactions: Use of coupling reagents like carbodiimides to attach the biphenyl group.

  • Protection Steps: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the pure product.

Applications

This compound has potential applications in:

  • Peptide Synthesis: As an intermediate in the preparation of complex peptides due to its protected amino group.

  • Pharmaceutical Research: The biphenyl moiety may contribute to bioactivity, making it a candidate for drug design.

  • Material Science: Its aromatic nature can be exploited in designing functional materials.

Biological Activity

Although specific biological data for Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is limited, similar compounds with biphenyl groups have demonstrated:

  • Anticancer Properties: Derivatives with biphenyl substituents have shown cytotoxicity against various cancer cell lines .

  • Enzyme Inhibition: Some biphenyl-containing amino acids act as inhibitors for enzymes involved in metabolic pathways.

Challenges and Future Directions

  • Stability Issues: The Boc protecting group is sensitive to acidic conditions, which may limit its use in certain reactions.

  • Chirality Control: Ensuring stereochemical purity is critical for biological applications.

  • Further Research: Detailed studies on its pharmacokinetics and bioavailability are needed to explore its therapeutic potential.

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